GC-MS Chromatographic Resolution: Heptyl Hexanoate vs. Hexyl Hexanoate on DB-1 Stationary Phase
Heptyl hexanoate exhibits a Kovats retention index (RI) of 1459 on a DB-1 (100% polydimethylsiloxane) non-polar capillary column, compared with 1356 for hexyl hexanoate on the identical stationary phase [1][2]. The ΔRI of 103 units is substantial and guarantees baseline-resolved chromatographic separation under standard temperature-programmed GC conditions. This differentiation is analytically decisive: in complex volatile mixtures (e.g., fruit headspace, fermentation products), the two esters cannot be misidentified when Kovats RI libraries are properly referenced.
| Evidence Dimension | Kovats Retention Index on DB-1 (100% PDMS) non-polar GC column |
|---|---|
| Target Compound Data | RI = 1459 (Brat et al., 2000, J. Agric. Food Chem. 48:6210–6214) |
| Comparator Or Baseline | Hexyl hexanoate (CAS 6378-65-0): RI = 1356 (Adedeji et al., 1991, J. Agric. Food Chem. 39:1494); Ethyl hexanoate (CAS 123-66-0): RI = 942; sec-Heptyl hexanoate (CAS 6624-58-4): RI = 1388 |
| Quantified Difference | ΔRI = +103 vs. hexyl hexanoate; ΔRI = +517 vs. ethyl hexanoate; ΔRI = +71 vs. sec-heptyl hexanoate (isomer) |
| Conditions | DB-1 capillary column (J&W Scientific, Folsom, CA); temperature-programmed GC; n-alkane C7–C30 reference series |
Why This Matters
Procurement of the correct isomer/chain-length is essential for GC-MS method validation; substituting hexyl hexanoate for heptyl hexanoate would produce a retention time shift of ~103 index units, leading to misidentification or failed system suitability tests.
- [1] Brat, P., Brillouet, J.-M., Reynes, M., Cogat, P.-O., and Olle, D. (2000). Free Volatile Components of Passion Fruit Puree Obtained by Flash Vacuum-Expansion. J. Agric. Food Chem. 48:6210–6214. [Kovats RI for heptyl hexanoate: 1459 on DB-1] View Source
- [2] Adedeji, J., Hartman, T.G., Rosen, R.T., and Ho, C.-T. (1991). J. Agric. Food Chem. 39:1494. [Kovats RI for hexyl hexanoate: 1356 on DB-1; ethyl hexanoate: 942 on DB-1] View Source
